molecular formula C27H29NO10.HCl<br>C27H30ClNO10 B193335 Daunorubicin hydrochloride CAS No. 23541-50-6

Daunorubicin hydrochloride

Número de catálogo: B193335
Número CAS: 23541-50-6
Peso molecular: 564.0 g/mol
Clave InChI: GUGHGUXZJWAIAS-KNRITFDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daunorubicin hydrochloride is the hydrochloride salt of an anthracycline cytotoxic antibiotic produced by a strain of Streptomyces coeruleorubidus . It is provided as a deep red sterile liquid in vials for intravenous administration only . It has antimitotic and cytotoxic activity through a number of proposed mechanisms of action .


Synthesis Analysis

Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . Moreover, the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations . Upon addition of 3 equiv of hydrochloric acid in 130 μL of deuterium oxide, hydrolysis to daunorubicin-HCl was complete .


Molecular Structure Analysis

This compound has a molecular formula of C27H30ClNO10 . Its average mass is 563.981 Da and its monoisotopic mass is 563.155823 Da .


Chemical Reactions Analysis

Daunorubicin forms a stable complex with DNA and interferes with the nucleic acid synthesis . It is a cell-cycle nonspecific agent, but its cytotoxic effects are mostly marked in the S-phase .


Physical and Chemical Properties Analysis

This compound is a hygroscopic crystalline powder . The pH of a 5 mg/mL aqueous solution is 4 to 5 .

Aplicaciones Científicas De Investigación

Tratamiento de la Leucemia Mieloide Aguda

El clorhidrato de daunorrubicina se utiliza ampliamente en el tratamiento de la leucemia mieloide aguda (LMA). Funciona intercalando en el ADN, inhibiendo así la síntesis de ARN y ADN e induciendo la apoptosis en las células tumorales . La farmacocinética de la daunorrubicina se caracteriza por una variabilidad interindividual significativa, que es crucial para determinar el régimen de dosificación óptimo para los pacientes con LMA .

Síntesis de Derivados Antiproliferativos

Los investigadores han desarrollado enfoques sintéticos para crear derivados de daunorrubicina con propiedades antiproliferativas. Estos derivados, incluidos los compuestos de fosfonato y bisfosfonato, se sintetizan utilizando química de clic y métodos de amidación directa. Exhiben citotoxicidad comparable a la del compuesto principal, daunorrubicina .

Interacción Biofísica con Membranas

La actividad biológica de la daunorrubicina también está asociada con su interacción con las membranas celulares. Los estudios han demostrado que la daunorrubicina puede particionar en bicapas lipídicas y afectar la fluidez de la membrana. Se cree que esta interacción juega un papel en los efectos citotóxicos del fármaco, ya que altera las propiedades biofísicas de las bicapas .

Inhibición de la Topoisomerasa II

Se ha demostrado que el compuesto inhibe la actividad de la topoisomerasa II. Estabiliza el complejo ADN-topoisomerasa II, impidiendo la parte de religación de la reacción de ligación-religación que cataliza la topoisomerasa II. Este mecanismo contribuye a su actividad antimitótica y citotóxica .

Entrega de Nanopartículas a Base de Caseína

La investigación innovadora ha explorado la encapsulación de clorhidrato de daunorrubicina en nanopartículas de caseína utilizando una técnica de nanorrociación en seco. Este enfoque tiene como objetivo mejorar la entrega de daunorrubicina en el tratamiento de la leucemia linfocítica aguda, mejorando su eficacia y reduciendo los efectos secundarios .

Estudios de Fotoprotección

El clorhidrato de daunorrubicina es sensible a la degradación fotolítica. Los estudios han investigado la protección de las soluciones de daunorrubicina contra la fotodegradación utilizando sulfito de sodio. Esta investigación es vital para garantizar la estabilidad y la eficacia del fármaco durante su almacenamiento y uso .

Modificación Química para Reducir la Cardiotoxicidad

Debido a la alta cardiotoxicidad asociada con los antibióticos antraciclínicos como la daunorrubicina, ha habido un esfuerzo global para modificar químicamente estos compuestos. El objetivo es sintetizar derivados que conserven la eficacia anticancerígena al tiempo que minimizan la toxicidad para las células sanas, especialmente el corazón .

Perfil Farmacocinético

Comprender los perfiles farmacocinéticos de la daunorrubicina y su metabolito activo es esencial para optimizar los regímenes de tratamiento. Los estudios han evaluado el perfil farmacocinético conjunto para definir un diseño óptimo de estudio farmacocinético poblacional, que es crucial para los enfoques de medicina personalizada en el tratamiento del cáncer .

Mecanismo De Acción

Target of Action

Daunorubicin hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription .

Mode of Action

This compound interacts with DNA by intercalation between base pairs . This process involves the insertion of daunorubicin molecules between the base pairs of the DNA helix, causing distortion of the DNA structure. Additionally, daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis, thereby preventing the replication of cancer cells .

Biochemical Pathways

The intercalation of daunorubicin into DNA and its inhibition of topoisomerase II disrupts several biochemical pathways. This leads to the inhibition of DNA replication and RNA transcription , which are crucial for cell growth and division . The disruption of these pathways results in the induction of apoptosis , or programmed cell death .

Pharmacokinetics

This compound is metabolized in the liver and excreted through the bile duct and urinary system . Its elimination half-life is approximately 26.7 hours . The pharmacokinetics of daunorubicin can be influenced by genetic polymorphisms of genes involved in its transport and metabolism . These factors can contribute to the variability in treatment outcomes among patients.

Result of Action

The primary result of daunorubicin’s action is the induction of apoptosis in cancer cells . By inhibiting DNA and RNA synthesis, daunorubicin prevents the replication of cancer cells, leading to cell death. This slows or stops the growth of cancer cells in the body .

Action Environment

The action, efficacy, and stability of daunorubicin can be influenced by various environmental factors. These include the presence of other chemotherapy drugs (such as cytarabine), the type of tumor, and the degree of response . Additionally, the drug’s action can be affected by the patient’s genetic makeup, which can influence the drug’s metabolism and transport .

Safety and Hazards

Daunorubicin hydrochloride is toxic; inhalation, ingestion or skin contact with material may cause severe injury or death . It may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing cancer .

Direcciones Futuras

Daunorubicin hydrochloride is approved to be used with other drugs as remission induction therapy to treat acute lymphoblastic leukemia in adults and children, and acute myeloid leukemia in adults . It is also being studied in the treatment of other types of cancer .

Análisis Bioquímico

Biochemical Properties

Daunorubicin hydrochloride interacts with DNA by intercalation and inhibition of macromolecular biosynthesis . This inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA . Without the action of topoisomerase II, these DNA supercoils interfere in the transcription of DNA . Daunorubicin also interacts with deoxyribonucleic acid (DNA), thereby inhibiting DNA replication and repair as well as ribonucleic acid (RNA) and protein synthesis .

Cellular Effects

This compound slows or stops the growth of cancer cells in the body . It interferes with DNA and RNA synthesis, inducing cardiac toxicity and may be mutagenic and carcinogenic . Daunorubicin may cause certain severe blood and bone marrow disorders (low red blood cells/white blood cells/platelets). This can affect your body’s ability to stop bleeding or fight infection .

Molecular Mechanism

This compound works by blocking the function of topoisomerase II . It inhibits DNA synthesis by binding to nucleic acids and preventing them from assembling into the DNA double helix structure . Because DNA is essential for cells to function, daunorubicin slows or stops the growth of cancer cells in your body .

Temporal Effects in Laboratory Settings

Protection of the injection from light is recommended as photoinactivation of this compound exposed to radiation of 366 nm and fluorescent light has been reported . Significant losses due to light exposure for a sufficient time may occur at concentrations below 100 mcg/mL .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The drug is extensively used in chemotherapy for diverse types of cancer . Over the years, evidence has suggested that the mechanisms by which daunorubicin causes cytotoxic effects are also associated with interactions at the membrane level .

Metabolic Pathways

This compound is extensively metabolized in the liver and other tissues, mainly by cytoplasmic aldo-keto reductases, producing daunorubicinol, the major metabolite which has antineoplastic activity . It is eliminated hepatically with 40% of daunorubicin excreted in the bile while 25% is excreted in an active form by urinary excretion .

Transport and Distribution

This compound is rapidly and widely distributed in tissues, with highest levels in the spleen, kidneys, liver, lungs, and heart . The drug binds to many cellular components, particularly nucleic acids . There is no evidence that daunorubicin crosses the blood-brain barrier, but the drug apparently crosses the placenta .

Subcellular Localization

This compound shows a broad distribution across the bilayer thickness of the cell membrane, with a preferential location in the phospholipid tails . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Daunorubicin hydrochloride involves several steps of chemical reactions starting from a precursor molecule.", "Starting Materials": [ "4-acetyl-2-deoxy-D-glucose", "L-rhamnose monohydrate", "sodium borohydride", "acetic acid", "hydrochloric acid", "methanol", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "The first step involves the condensation of 4-acetyl-2-deoxy-D-glucose with L-rhamnose monohydrate in the presence of acetic acid to form a precursor molecule.", "The precursor molecule is then reduced using sodium borohydride in methanol to obtain the aglycone.", "Next, the aglycone is treated with hydrochloric acid in methanol to form the hydrochloride salt of daunorubicin.", "The daunorubicin hydrochloride is then extracted using chloroform.", "Finally, the daunorubicin hydrochloride is purified using a series of treatments with sodium hydroxide and water." ] }

Número CAS

23541-50-6

Fórmula molecular

C27H29NO10.HCl
C27H30ClNO10

Peso molecular

564.0 g/mol

Nombre IUPAC

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1

Clave InChI

GUGHGUXZJWAIAS-KNRITFDJSA-N

SMILES isomérico

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Apariencia

Red to Dark Red Solid

melting_point

370 to 374 °F (decomposes) (NTP, 1992)

67463-64-3
72402-72-3
70629-85-5
76793-43-6
63950-07-2
23541-50-6

Descripción física

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.

Pictogramas

Acute Toxic; Irritant; Health Hazard

Pureza

> 95%

Cantidad

Milligrams-Grams

Solubilidad

Soluble (NTP, 1992)

Sinónimos

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride;  (8S-cis)-Daunomycin Hydrochloride;  13-Dihydrocarminomycin;  Cerubidine;  Daunoblastin;  Daunomycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daunorubicin hydrochloride
Reactant of Route 2
Daunorubicin hydrochloride
Reactant of Route 3
Daunorubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Daunorubicin hydrochloride
Reactant of Route 5
Reactant of Route 5
Daunorubicin hydrochloride
Reactant of Route 6
Daunorubicin hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.